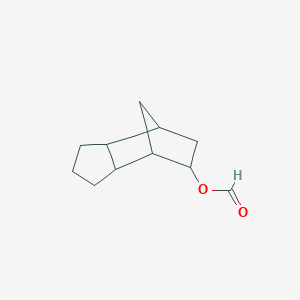
Octahydro-1h-4,7-methanoinden-5-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1h-4,7-methanoinden-5-yl formate is a chemical compound with the molecular formula C14H20O2. It is known for its unique structure, which includes a formate ester group attached to an octahydro-1h-4,7-methanoinden-5-yl moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1h-4,7-methanoinden-5-yl formate typically involves the esterification of octahydro-1h-4,7-methanoinden-5-ol with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1h-4,7-methanoinden-5-yl formate undergoes various chemical reactions, including:
Oxidation: The formate ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octahydro-1h-4,7-methanoinden-5-yl formate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug delivery mechanisms.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Octahydro-1h-4,7-methanoinden-5-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate ester group can undergo hydrolysis to release formic acid, which may participate in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-1h-4,7-methanoinden-5-yl methacrylate
- Octahydro-1h-4,7-methanoinden-5-yl acetate
- Octahydro-1h-4,7-methanoinden-5-yl propionate
Uniqueness
Octahydro-1h-4,7-methanoinden-5-yl formate is unique due to its formate ester group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where the formate group plays a crucial role.
Propiedades
Número CAS |
41498-15-1 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
8-tricyclo[5.2.1.02,6]decanyl formate |
InChI |
InChI=1S/C11H16O2/c12-6-13-11-5-7-4-10(11)9-3-1-2-8(7)9/h6-11H,1-5H2 |
Clave InChI |
OQWFGJSSTQRQQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)


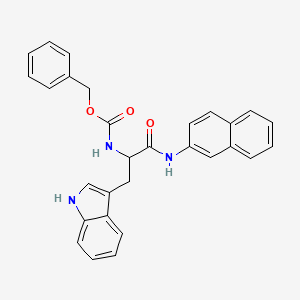

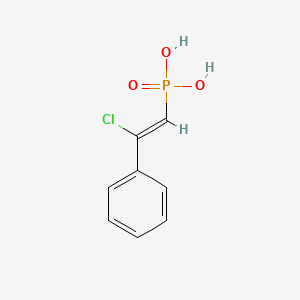
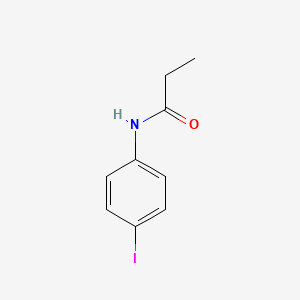
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
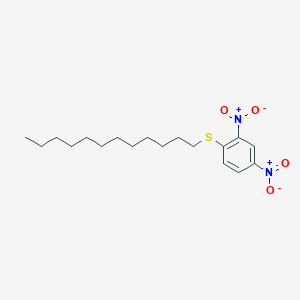



![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)
